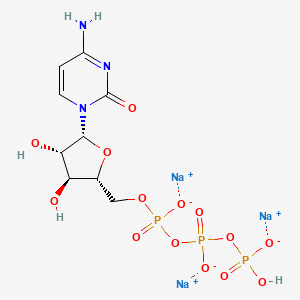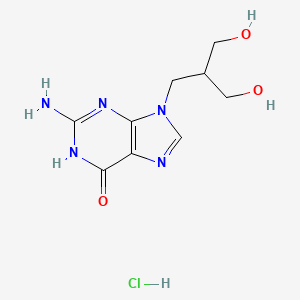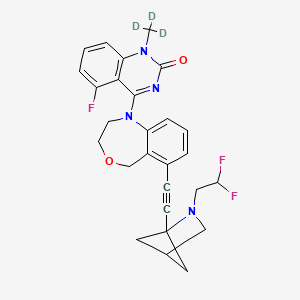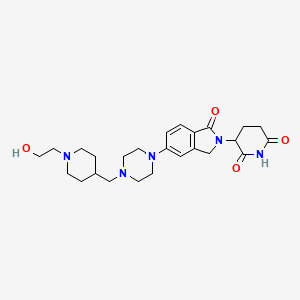
E3 ligase Ligand-Linker Conjugate 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 11 is a part of the proteolysis-targeting chimeric molecules (PROTACs). These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects to a ligand for the target protein. This conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 11 involves several steps. The process typically starts with the preparation of the ligand for the E3 ubiquitin ligase, followed by the synthesis of the linker and the target protein ligand. These components are then conjugated to form the final PROTAC molecule. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the conjugate .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the production process and verify the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand-Linker Conjugate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in research to understand the role of specific proteins in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting specific proteins
Mécanisme D'action
E3 ligase Ligand-Linker Conjugate 11 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparaison Avec Des Composés Similaires
E3 ligase Ligand-Linker Conjugate 11 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that utilize different E3 ligases, such as cereblon, von Hippel-Lindau, and MDM2. These compounds share a similar mechanism of action but differ in their specific ligands and linkers, which can affect their efficacy and selectivity .
Conclusion
This compound represents a promising tool in the field of targeted protein degradation. Its unique mechanism of action and wide range of scientific research applications make it a valuable compound for studying protein function and developing new therapeutic strategies.
Propriétés
Formule moléculaire |
C25H35N5O4 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
3-[6-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H35N5O4/c31-14-13-27-7-5-18(6-8-27)16-28-9-11-29(12-10-28)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33) |
Clé InChI |
RAMCMVFKOOBKSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCN(CC5)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


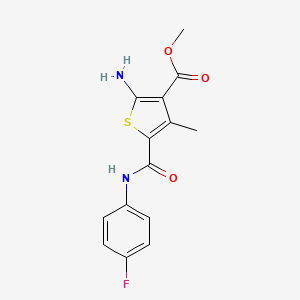


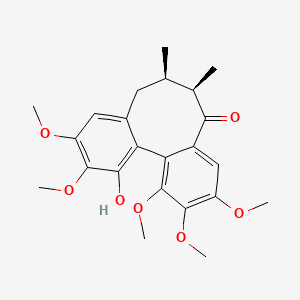
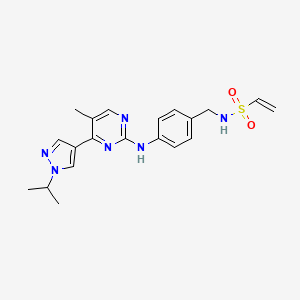
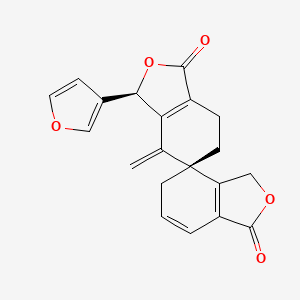

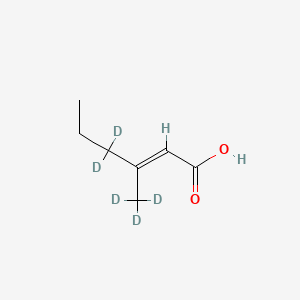
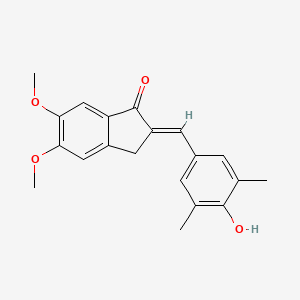
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

